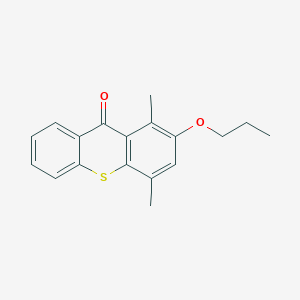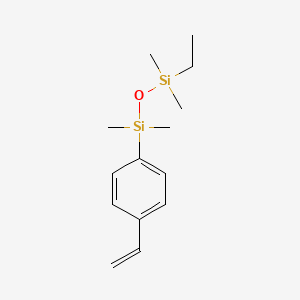
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a disiloxane moiety. This compound is of interest due to its unique chemical structure, which imparts specific properties useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethenylphenyl derivatives and disiloxane precursors.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents include toluene or dichloromethane.
Catalysts: Catalysts such as platinum or palladium complexes are often used to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 50-100°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted derivatives.
科学的研究の応用
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Utilized in the production of silicone-based materials, which are used in coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane involves its interaction with molecular targets through its vinyl and disiloxane groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved may include:
Vinyl Group Reactions: The vinyl group can participate in polymerization or addition reactions.
Disiloxane Interactions: The disiloxane moiety can interact with other silicon-based compounds, enhancing the stability and functionality of the resulting materials.
類似化合物との比較
Similar Compounds
1,2-Bis(4-ethenylphenyl)ethane: Similar in structure but with two vinylphenyl groups.
4-Ethenylphenylboronic Acid: Contains a boronic acid group instead of the disiloxane moiety.
4-Ethenylphenylmethanamine: Features an amine group attached to the phenyl ring.
Uniqueness
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a vinyl group and a disiloxane moiety. This combination imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and industrial chemistry.
特性
CAS番号 |
110885-86-4 |
|---|---|
分子式 |
C14H24OSi2 |
分子量 |
264.51 g/mol |
IUPAC名 |
(4-ethenylphenyl)-[ethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C14H24OSi2/c1-7-13-9-11-14(12-10-13)17(5,6)15-16(3,4)8-2/h7,9-12H,1,8H2,2-6H3 |
InChIキー |
AHIYQOIDYWESRZ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)O[Si](C)(C)C1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


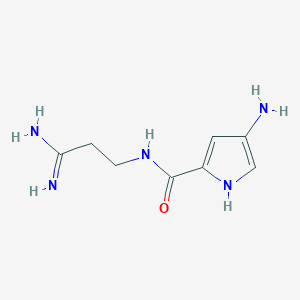
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
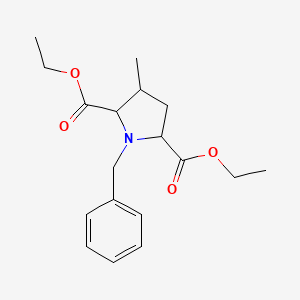
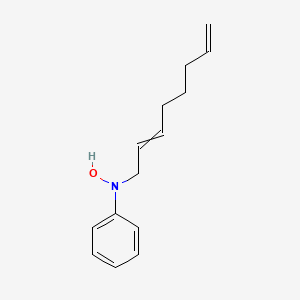
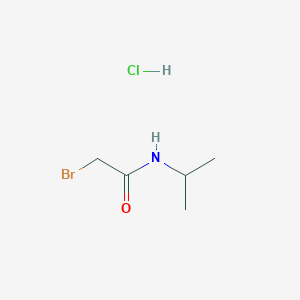
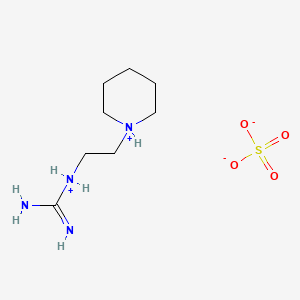
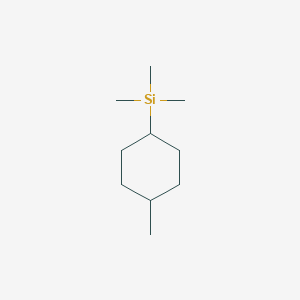
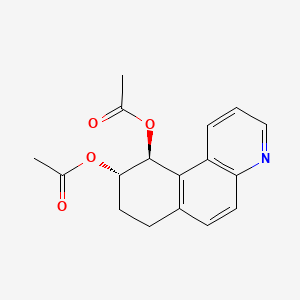
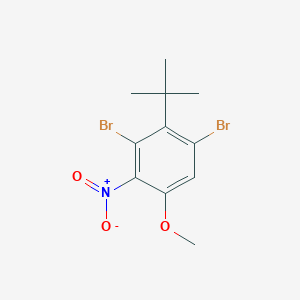
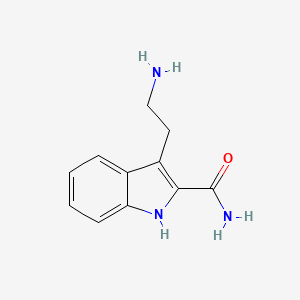
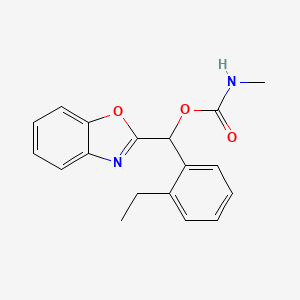
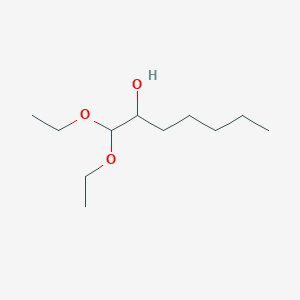
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
